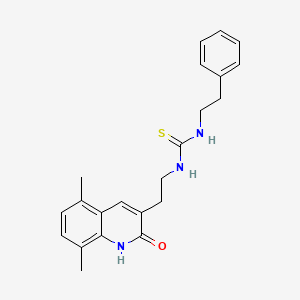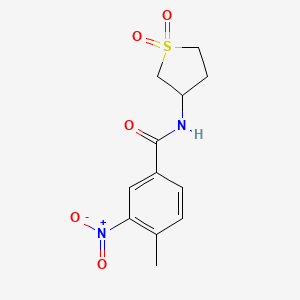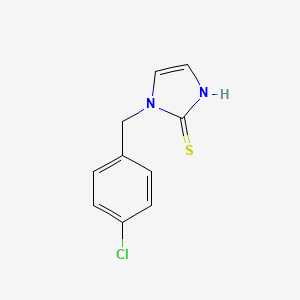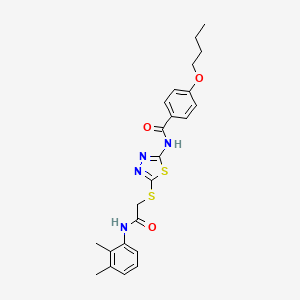
1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea is a derivative of 2-oxoquinoline, which is a scaffold known to possess a wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications. For instance, 2-oxoquinoline derivatives have been explored for their anticancer properties, as seen in the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines .
Synthesis Analysis
The synthesis of related 2-oxoquinoline derivatives has been achieved through various methods. For example, the one-pot three-component method has been utilized to create novel α-aminophosphonate derivatives with a 2-oxoquinoline core, which were then tested for their anticancer activities . Although the exact synthesis of 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea is not detailed, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of 2-oxoquinoline derivatives is characterized by the presence of a quinoline moiety with a ketone at the second position. This structure is crucial for the biological activity of these compounds. The presence of substituents, such as methyl groups and other functional groups, can significantly influence the compound's interaction with biological targets, as well as its pharmacokinetic and pharmacodynamic profiles .
Chemical Reactions Analysis
The chemical reactivity of 2-oxoquinoline derivatives can be influenced by the substituents present on the quinoline core. For instance, the introduction of an α-aminophosphonate moiety has been shown to yield compounds with promising antitumor activities . The specific reactions and interactions of 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea would depend on its functional groups and the nature of the substituents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea are not directly reported, we can infer that similar compounds exhibit properties that make them suitable for biological applications. For example, the solubility, stability, and ability to cross cell membranes are important factors that determine the efficacy of such compounds as anticancer agents. The pharmacological screening of related compounds has shown that they can be more potent than established treatments like 5-fluorouracil, suggesting that they have favorable properties for drug development .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
- Research has been conducted on the synthesis of novel compounds incorporating quinoline structures, aiming to discover new anticancer agents. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a one-pot three-component method and evaluated for antitumor activities against various human cancer cell lines, indicating moderate to high levels of antitumor activities (Yilin Fang et al., 2016) (Fang et al., 2016).
Spectroscopic and Computational Studies
- A detailed spectroscopic characterization of a dihydroquinazoline derivative was performed, combining experimental and theoretical approaches to understand its molecular structure, stability, and reactivity. This study provided insights into the compound's potential energy distribution, molecular orbitals, and intramolecular interactions (A. El-Azab et al., 2017) (El-Azab et al., 2017).
Catalytic Activities
- The (imido)vanadium(V) complexes containing 8-(2,6-dimethylanilide)-5,6,7-trihydroquinoline ligands were synthesized and identified as highly active catalyst precursors for ethylene dimerization. This research highlights the role of fine-tuning both the imido and anionic donor ligands in achieving high catalytic efficiency and selectivity (Xiaoyan Tang et al., 2014) (Tang et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-8-9-16(2)20-19(15)14-18(21(26)25-20)11-13-24-22(27)23-12-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,25,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCJKVUDTURVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)
![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)
![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)